N,N-Dimethyl-N-nonylanilinium

Description

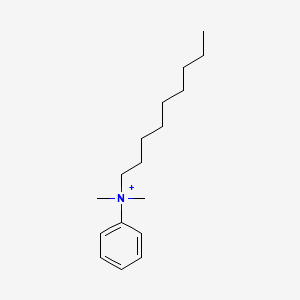

N,N-Dimethyl-N-nonylanilinium is a quaternary ammonium compound with the structural formula [(C₆H₅)N(CH₃)₂(C₉H₁₉)]⁺. It consists of an anilinium core (a benzene ring bonded to a nitrogen atom) substituted with two methyl groups and a nonyl (C₉H₁₉) alkyl chain. The positive charge on the nitrogen is typically balanced by a counterion (e.g., chloride, iodide).

Quaternary ammonium salts like this are widely used in industrial and research settings due to their surfactant properties, phase-transfer catalytic activity, and antimicrobial effects . The nonyl chain enhances hydrophobicity, making the compound suitable for applications requiring lipid solubility or micelle formation.

Properties

CAS No. |

105375-33-5 |

|---|---|

Molecular Formula |

C17H30N+ |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

dimethyl-nonyl-phenylazanium |

InChI |

InChI=1S/C17H30N/c1-4-5-6-7-8-9-13-16-18(2,3)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3/q+1 |

InChI Key |

VTWXCFZSESACNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC[N+](C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-nonylanilinium typically involves the alkylation of N,N-dimethylaniline with nonyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually include:

Temperature: 60-80°C

Solvent: Anhydrous acetone or ethanol

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems ensures consistent reaction conditions and efficient separation of the product from by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-nonylanilinium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert it back to the corresponding amine.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Alkyl halides or sulfonates are often used as reagents for substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide

Reduction: N,N-Dimethylaniline and nonylamine

Substitution: Various substituted quaternary ammonium salts

Scientific Research Applications

N,N-Dimethyl-N-nonylanilinium has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N-nonylanilinium exerts its effects is primarily through its surfactant properties. The compound can disrupt cell membranes by inserting itself into the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications where membrane penetration is required.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares N,N-Dimethyl-N-nonylanilinium with structurally related quaternary ammonium salts:

Key Observations:

Alkyl Chain Length: The nonyl group in this compound increases hydrophobicity compared to methyl or ethyl substituents, enhancing its utility in surfactant applications.

Aromatic vs. Aliphatic : Unlike N-Methyldiphenylamine (a tertiary amine with two phenyl groups), quaternary anilinium salts exhibit cationic character, enabling interactions with polar solvents and charged molecules .

Counterion Effects : Properties like solubility and thermal stability depend on the counterion. For example, iodide salts (e.g., N,N-Dimethylanilinium iodide) are more soluble in polar solvents than chloride salts .

Physicochemical Properties

- Solubility: this compound: Low water solubility due to the long alkyl chain; soluble in organic solvents (e.g., dichloromethane). N,N-Dimethylanilinium: Moderate water solubility when paired with small counterions (e.g., chloride) .

- Thermal Stability :

- Quaternary ammonium salts with aromatic cores (e.g., anilinium) exhibit higher thermal stability than aliphatic analogs, as evidenced by crystallographic data in N,N-Dimethylanilinium derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.